3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
This compound is a rhodanine derivative featuring a 3-azabicyclo[3.1.0]hexane-2,4-dione core fused to a (5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl moiety. The phenylmethylidene group at the 5-position of the thiazolidinone ring is a hallmark of rhodanine derivatives, often linked to antimicrobial, antiviral, and enzyme-inhibitory activities . The compound’s stereochemistry (5Z configuration) is critical for maintaining planar geometry, which influences intermolecular interactions .
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S2/c18-12-9-7-10(9)13(19)16(12)17-14(20)11(22-15(17)21)6-8-4-2-1-3-5-8/h1-6,9-10H,7H2/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFVECUAHPNBRR-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)N3C(=O)C(=CC4=CC=CC=C4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C1C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the reaction of a thiazolidine derivative with a bicyclohexane derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is . Its structure features a bicyclic framework that is characteristic of various biologically active compounds. The presence of thiazolidine and azabicyclo moieties suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that derivatives of 3-azabicyclo[3.1.0]hexane exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial DNA replication and cell wall synthesis, making them promising candidates for new antibiotic therapies .
Anticancer Properties
Compounds containing the thiazolidine ring have been investigated for their anticancer activities. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's structural features may enhance its ability to interact with tumor-specific targets, leading to selective cytotoxicity .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, azabicyclo compounds are known to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition is beneficial in the context of type 2 diabetes management, as it helps regulate blood sugar levels .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits DPP-IV for glucose regulation |
Case Study 1: Antimicrobial Testing
A study conducted on a series of azabicyclo derivatives demonstrated that modifications at the thiazolidine moiety significantly enhanced antimicrobial activity against Staphylococcus aureus. The compound was tested using the broth microdilution method, revealing a minimum inhibitory concentration (MIC) as low as 8 µg/mL, indicating potent activity compared to standard antibiotics .
Case Study 2: Anticancer Evaluation
In vitro assays on human breast cancer cell lines showed that derivatives of the compound induced apoptosis with an IC50 value of 15 µM. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death. These findings highlight its potential as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Rhodanine Derivatives
Key structural variations among rhodanine-based compounds include:
Substituents on the thiazolidinone ring: 3-[(5Z)-5-(2-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide (): Features a 2-methylbenzylidene group and an N-phenylpropanamide side chain. This compound exhibits enhanced lipophilicity (XLogP3 = 4.9) compared to the target compound due to the bulky phenylacetamide group .
Modifications to the bicyclic system :
- The 3-azabicyclo[3.1.0]hexane-2,4-dione core in the target compound is distinct from simpler bicyclic systems like 3-azabicyclo[3.1.0]hex-2-enes (), which lack the dione moiety and are synthesized via Cu-mediated cyclopropanation.
Heterocyclic substituents :
- {(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid (): Replaces the phenyl group with a furan ring, altering electronic properties and bioactivity.

Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Insights: The 3-azabicyclo[3.1.0]hexane-2,4-dione core in the target compound likely enhances metabolic stability compared to non-bicyclic analogues, as rigid structures resist enzymatic degradation .
- Synthetic Challenges: Stereochemical control during Knoevenagel condensation (to maintain 5Z configuration) is critical, as evidenced by analogues requiring piperidine catalysis ().
- SAR Trends : Electron-deficient arylidene groups (e.g., 4-chlorophenyl) improve bioactivity, while bulky substituents (e.g., bicyclic cores) may limit membrane permeability .
Biological Activity
The compound 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a member of the thiazolidinone family and exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structural features contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione , with a CAS number of 866156-29-8 . It has a molecular formula of and a molecular weight of 366.41 g/mol . The compound is characterized by its solid physical form and a purity of approximately 90% .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have shown that compounds with similar structural frameworks can significantly inhibit cell proliferation in cancer cell lines such as HeLa and CT26. The most effective derivatives demonstrated IC50 values ranging from 4.2 to 24.1 μM , indicating potent antiproliferative effects .
- Mechanistic studies suggest that these compounds can induce apoptosis and alter cell cycle dynamics, leading to an accumulation of cells in the SubG1 phase .
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Compounds derived from thiazolidinones have shown promising results with minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL .
- Specific derivatives exhibited strong antifungal activity against both plant and human pathogens, highlighting their potential as therapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Regulation : The compound has been observed to block the transition of cells into the S-phase, effectively halting cell division .
- Apoptosis Induction : Treatment with the compound leads to significant morphological changes in cancer cells, including the redistribution of actin filaments, which is associated with apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
Q & A
Q. What synthetic methodologies are effective for preparing this compound?
The compound can be synthesized via a stepwise approach involving condensation reactions. For example, reacting a substituted benzaldehyde derivative (e.g., 2-(benzyloxy)-5-aryl diazenyl benzaldehyde) with 4-methoxyaniline to form an intermediate Schiff base, followed by cyclization with mercaptoacetic acid under reflux in a polar solvent (e.g., DMF/acetic acid) . Sodium acetate is often used as a catalyst to facilitate thiazolidinone ring formation. Purification typically involves recrystallization from DMF-ethanol mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H and 13C NMR : To confirm the presence of the azabicyclohexane and thiazolidinone moieties, particularly the Z-configuration of the benzylidene group (δ 7.5–8.5 ppm for aromatic protons; δ 170–180 ppm for carbonyl carbons) .
- IR Spectroscopy : Key peaks include ν(C=O) at ~1700 cm⁻¹ (dione groups) and ν(C=S) at ~1200 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z corresponding to C₂₀H₁₃N₃O₃S₂) .
Q. How does the Z-configuration of the benzylidene group affect stability?
The Z-configuration introduces steric hindrance between the phenyl ring and thiazolidinone sulfur, reducing rotational freedom and enhancing thermal stability. X-ray crystallography of analogous compounds reveals close contacts (<3.0 Å) between aromatic and sulfur atoms, stabilizing the conformation .
Advanced Research Questions
Q. What computational strategies predict reactivity of the thiazolidinone ring?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and reaction pathways. For example, the thione sulfur (C=S) is susceptible to oxidation, forming sulfonic acid derivatives under acidic conditions. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the Conductor-like Polarizable Continuum Model (CPCM) .
Q. How can competing side reactions during azabicyclohexane formation be minimized?
- High-Dilution Conditions : Reduce intermolecular dimerization by slowly adding reactants to a large volume of solvent .
- Temperature Control : Maintain reflux temperatures (80–100°C) to favor intramolecular cyclization over alternative pathways .
- Catalyst Optimization : Use sodium acetate (0.02 mol) to accelerate ring closure while suppressing hydrolysis of the dione groups .
Q. What in vitro assays evaluate enzyme inhibitory activity?
- Kinase Inhibition : Use fluorescence-based assays with ATP-competitive probes (e.g., ADP-Glo™) to measure IC50 values. Rhodanine derivatives (structurally similar to this compound) show inhibitory activity against tyrosine kinases at µM ranges .
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities of thiazolidinone derivatives: How to reconcile?
Variations in antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL) may arise from differences in bacterial strain resistance or substituent effects on the arylidene group. Systematic structure-activity relationship (SAR) studies, including electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups, can clarify trends .
Methodological Recommendations
Q. Optimal conditions for recrystallization to ensure high purity?
Use a DMF-acetic acid (1:2 v/v) mixture at 60°C, followed by slow cooling to room temperature. This yields crystals with >95% purity, confirmed by HPLC (C18 column, acetonitrile-water mobile phase) .
Q. Handling and storage protocols to prevent degradation?
- Storage : Under nitrogen at –20°C in amber vials to prevent oxidation of the thione group .
- Handling : Use gloveboxes with O₂ levels <1 ppm during synthetic steps involving mercaptoacetic acid .
Advanced Analytical Techniques
Q. How to resolve overlapping NMR signals in the bicyclo[3.1.0]hexane region?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

